1-(2-Ethylphenyl)piperazine
Overview
Description
1-(2-Ethylphenyl)piperazine is an organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . It is a derivative of piperazine, characterized by the presence of an ethyl group attached to the phenyl ring. This compound is primarily used in research and development settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
The primary target of 1-(2-Ethylphenyl)piperazine is similar to that of piperazine, which is a GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound, like piperazine, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the nervous system of the affected organism, causing paralysis and allowing for the easy removal or expulsion of the invading organism .
Biochemical Pathways
Given its similarity to piperazine, it is likely to affect pathways related to the gabaergic system . The downstream effects of this interaction can include changes in neuronal excitability and transmission, potentially leading to the paralysis observed in the mode of action .
Pharmacokinetics
The presence of nitrogen atoms in its structure may serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Result of Action
The primary result of the action of this compound is the paralysis of the affected organism, leading to its removal or expulsion . This is achieved through the compound’s interaction with GABA receptors and the subsequent hyperpolarization of nerve endings .
Biochemical Analysis
Biochemical Properties
1-(2-Ethylphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine . This inhibition disrupts the transmission of nervous signals, leading to various physiological effects. Additionally, this compound interacts with gamma-aminobutyric acid (GABA) neurotransmitters, enhancing their activity and leading to neuromuscular effects .
Cellular Effects
This compound exerts notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nervous signal transmission . Additionally, this compound enhances the activity of GABA neurotransmitters by acting as an agonist, which results in neuromuscular effects . These interactions at the molecular level contribute to the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal adverse effects, while higher doses can lead to toxic or neurotoxic symptoms . For instance, in dogs and cats, single oral doses of this compound greater than 110 mg/kg can cause slight adverse reactions, while doses exceeding 800 mg/kg result in neurotoxic symptoms . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450 . Phase II reactions involve the conjugation of this compound with endogenous molecules, increasing its hydrophilicity and facilitating its excretion . These metabolic pathways play a crucial role in the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical and physiological impact .
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)piperazine can be achieved through several methods:
Cyclization of 1,2-Diamine Derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure scalability.
Chemical Reactions Analysis
1-(2-Ethylphenyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Ethylphenyl)piperazine has several applications in scientific research:
Comparison with Similar Compounds
1-(2-Ethylphenyl)piperazine is structurally similar to other piperazine derivatives, such as:
1-Phenylpiperazine: Known for its use in enhancing transepithelial transport with minimal cytotoxicity.
1-(2-Hydroxyethyl)piperazine: Investigated for its potential radioprotective effects.
1-(2-Chlorophenyl)piperazine: Studied for its psychoactive properties and potential use in treating psychiatric disorders.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-ethylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFWBCKQMNEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960641 | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40224-10-0 | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40224-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040224100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethylphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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